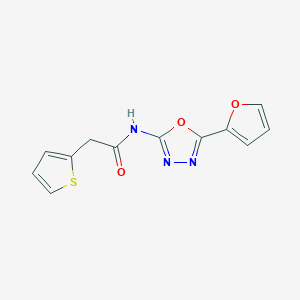

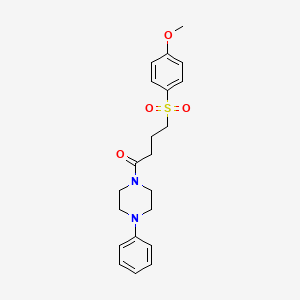

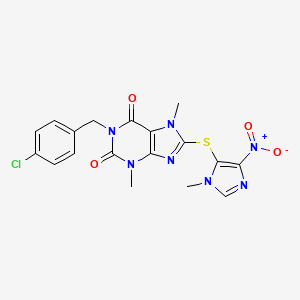

![molecular formula C16H18N2O4 B2416217 N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)环丙烷甲酰胺 CAS No. 955227-49-3](/img/structure/B2416217.png)

N-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide” is a chemical compound that incorporates a benzo[d][1,3]dioxol-5-yl moiety . It’s worth noting that compounds with a benzo[d][1,3]dioxol-5-yl moiety have been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of organoselenium compounds incorporating a benzo[d][1,3]dioxol-5-yl moiety via a simple condensation method .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Single crystal X-ray diffraction method (SCXRDM) has also been used for structural analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles has been reported .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted using in silico tools. These properties include drug likeness, bioavailability, and adherence to Lipinski’s rule of five .科学研究应用

高效合成技术:已开发出一种高效的合成方法,用于合成一种异双功能偶联剂,该偶联剂对于蛋白质和酶的化学选择性偶联至关重要。该合成从6-{[(苄氧基)羰基]氨基}己酸开始,涉及七个步骤,适用于制备高纯度的类似偶联剂 (Reddy 等,2005).

选择性受体激动剂:对苯甲酰胺的研究导致发现对特定受体(如 5-HT1A 受体)具有有效且选择性激动活性的化合物。这对于神经精神疾病的靶向治疗的发展具有重要意义 (Fujio 等,2000).

结构分析:已分析相关化合物的分子结构,揭示了特定的构象和分子内氢键。该信息对于理解生物活性以及设计具有所需性质的新分子至关重要 (Prasad 等,1979).

比色传感:N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物已被开发用于氟化物阴离子的比色传感,展示了化学传感器在环境和分析化学中的潜力 (Younes 等,2020).

抗精神病活性:某些苯甲酰胺已被合成作为潜在的抗精神病药,在动物模型中显示出对刻板行为的抑制作用。这突出了它们在开发精神疾病治疗中的潜力 (Iwanami 等,1981).

作用机制

Target of Action

Similar compounds have been reported to targetmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .

Mode of Action

It’s known that microtubule-targeting agents causemitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

It’s known that the disruption of microtubule dynamics can lead to cell cycle arrest, particularly at theS phase , and induce apoptosis .

Pharmacokinetics

A similar compound was found to obey lipinski’s rule of five, indicating good bioavailability .

Result of Action

The compound has been evaluated for its anticancer activity against various cancer cell lines. It was found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

未来方向

The future directions for research on similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . The use of in silico tools for designing more potent drugs is also a promising direction .

生化分析

Biochemical Properties

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of ATP-binding cassette transporters, which are essential for the transport of various molecules across cellular membranes . The nature of these interactions often involves binding to specific sites on the proteins, leading to changes in their activity and function.

Cellular Effects

The effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . These effects are mediated through its interactions with key signaling molecules and transcription factors, leading to alterations in gene expression profiles and metabolic pathways.

Molecular Mechanism

At the molecular level, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the polymerization of tubulin, a protein critical for cell division . This inhibition results in the disruption of microtubule dynamics, ultimately causing cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

The effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus of cancer cells, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. In cancer cells, it has been found to localize predominantly in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

属性

IUPAC Name |

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c19-15-5-10(7-17-16(20)11-1-2-11)8-18(15)12-3-4-13-14(6-12)22-9-21-13/h3-4,6,10-11H,1-2,5,7-9H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSCOBVMYKDLFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

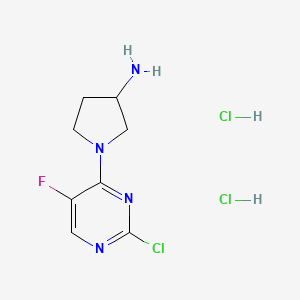

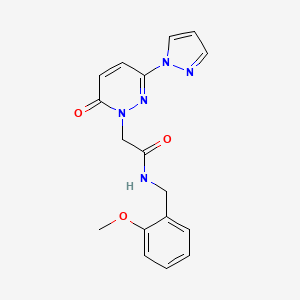

![1-Chloro-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2416134.png)

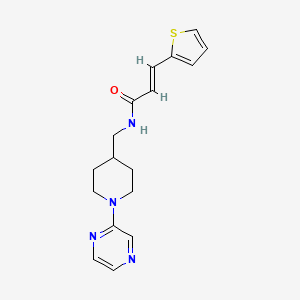

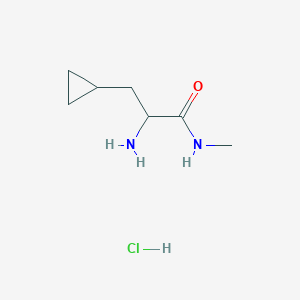

![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)

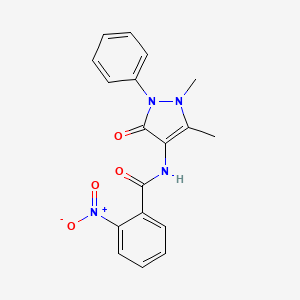

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)

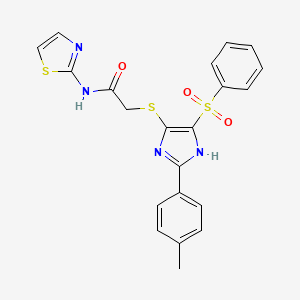

![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)

![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)